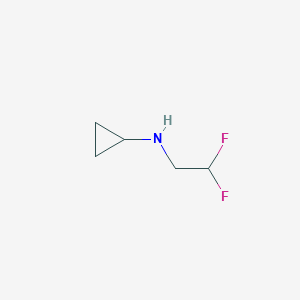

N-(2,2-Difluoroethyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,2-difluoroethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-8-4-1-2-4/h4-5,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMHDNUVEBYCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655641 | |

| Record name | N-(2,2-Difluoroethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010189-78-2 | |

| Record name | N-(2,2-Difluoroethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2,2 Difluoroethyl Cyclopropanamine and Its Analogues

Precursor Synthesis Strategies for the Cyclopropanamine Core

The construction of the cyclopropanamine framework is a critical first step in the synthesis of N-(2,2-difluoroethyl)cyclopropanamine. This involves the formation of the cyclopropane (B1198618) ring and the subsequent introduction of the amine functionality.

Cyclopropane Ring Formation Techniques (e.g., Cyclopropanation)

The creation of the three-membered carbocyclic ring of cyclopropane can be achieved through various synthetic routes, most notably through the cyclopropanation of alkenes. This process involves the reaction of an alkene with a carbene or a carbenoid. libretexts.org The stereochemistry of the starting alkene is often retained in the cyclopropane product. masterorganicchemistry.com

Common methods for generating the cyclopropane ring include:

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. wikipedia.org

Reactions with Diazo Compounds: Diazo compounds, such as diazomethane, can react with olefins to yield cyclopropanes. wikipedia.org Metal catalysts are often employed to control the reactivity of the diazo compound. organic-chemistry.org

Intramolecular Cyclisation: Cyclopropanes can also be formed via intramolecular cyclization reactions of haloalkanes bearing appropriately placed electron-withdrawing groups. wikipedia.org

A variety of substituted alkenes can be employed in these reactions, allowing for the synthesis of a diverse range of functionalized cyclopropanes. nih.gov

Amination Strategies for Cyclopropylamine (B47189) Synthesis

Once the cyclopropane ring is established, the next crucial step is the introduction of the amine group to form the cyclopropylamine core. Several strategies have been developed for this transformation.

One common approach involves the reduction of nitrocyclopropanes. Nitrocyclopropane carboxylates can be prepared and subsequently reduced using reagents like zinc and hydrochloric acid to afford the corresponding cyclopropyl (B3062369) α-amino esters. researchgate.net

Another strategy is the direct amination of cyclopropane derivatives. For instance, chiral aminocyclopropanes can be synthesized with high efficiency and stereoselectivity through the enantioselective hydroamination of substituted cyclopropenes with various amines, catalyzed by rare-earth metal complexes. chemistryviews.org

Reductive amination of formylcyclopropanes also presents a viable route. This method involves the coupling of optically active carbonyl-cyclopropanes with amines in the presence of a reducing agent, such as a Hantzsch ester, and an organocatalyst. nih.gov This approach is advantageous as it often proceeds without epimerization or ring-opening of the cyclopropane core. nih.gov

Introduction of the 2,2-Difluoroethyl Moiety

The incorporation of the 2,2-difluoroethyl group is a defining feature of the target molecule. This is typically achieved by using 2,2-difluoroethylamine (B1345623) as a key building block in N-alkylation or amidation reactions.

Synthesis of 2,2-Difluoroethylamine as a Key Building Block

2,2-Difluoroethylamine is a critical precursor for introducing the difluoroethyl moiety. nih.gov Several synthetic methods have been reported for its preparation. A common industrial method involves the reaction of 2,2-difluoro-1-haloethane with ammonia (B1221849). For example, reacting 2,2-difluoro-1-bromoethane with anhydrous ammonia in dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium iodide at 100°C for one hour can produce 2,2-difluoroethylamine in high yield. chemicalbook.com

Other reported syntheses include:

Reaction of 2,2-difluoro-1-chloroethane with aqueous ammonia under high temperature and pressure. google.com

Reaction of ethylamine (B1201723) with fluorooxytrifluoromethane in hydrogen fluoride (B91410) under UV irradiation. google.com

The hydrochloride salt of 2,2-difluoroethylamine is also commercially available and can be used as a stable precursor. sigmaaldrich.com

N-Alkylation and Amidation Reactions for Difluoroethyl Integration

With both the cyclopropylamine core and the 2,2-difluoroethylamine building block in hand, the final step is their coupling. This can be achieved through N-alkylation or amidation followed by reduction.

N-Alkylation: This involves the direct reaction of cyclopropylamine with a suitable 2,2-difluoroethyl halide, such as 2,2-difluoro-1-bromoethane or 2,2-difluoro-1-chloroethane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Reductive Amination: An alternative and widely used method is reductive amination. nih.gov This two-step process first involves the reaction of cyclopropanecarboxaldehyde (B31225) with 2,2-difluoroethylamine to form an imine intermediate. The imine is then reduced in situ to the desired this compound. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. organic-chemistry.org Reductive amination is a versatile method with a broad substrate scope. nih.gov

Stereoselective Synthesis Approaches to this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is of significant interest, particularly for pharmaceutical applications. This requires stereocontrolled methods for the formation of the chiral centers on the cyclopropane ring.

Chiral Auxiliaries: One established strategy for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of cyclopropanation, a chiral auxiliary can be attached to the alkene substrate to influence the facial selectivity of the carbene addition. nih.govacs.org After the cyclopropanation step, the auxiliary is removed to yield the enantiomerically enriched cyclopropane derivative.

Enzymatic Synthesis: Biocatalysis offers a powerful and sustainable approach to chiral synthesis. nih.govdovepress.com Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazo compounds. rochester.edu This chemoenzymatic strategy allows for the creation of a diverse library of chiral cyclopropane scaffolds. rochester.edu Furthermore, engineered hemoproteins derived from bacterial cytochrome P450 can catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins. researchgate.net

Catalytic Asymmetric Cyclopropanation: The development of chiral catalysts for asymmetric cyclopropanation has been an area of intense research. researchgate.net Chiral transition metal complexes, for instance, can catalyze the decomposition of diazo compounds and their subsequent addition to alkenes with high enantioselectivity. researchgate.net

For the synthesis of chiral cyclopropylamines specifically, rare-earth-metal-catalyzed enantioselective hydroamination of cyclopropenes has proven to be a highly efficient and atom-economical method, affording a variety of chiral aminocyclopropane derivatives in high yields and excellent stereoselectivity. chemistryviews.org

Enantioselective and Diastereoselective Methodologies for Cyclopropylamine Derivatives

The synthesis of cyclopropylamine derivatives with defined stereochemistry is a significant challenge that has been addressed through various innovative methods. A prominent strategy involves the catalytic asymmetric carbometalation of cyclopropenes, which, when followed by an electrophilic amination step, yields diastereomerically pure and enantiomerically enriched cyclopropylamines. nih.gov This approach provides a powerful tool for accessing polysubstituted chiral cyclopropane structures.

Another effective method is the asymmetric synthesis starting from chiral N-sulfinyl α-chloro ketimines. nih.govacs.org Treatment of these precursors with Grignard reagents initiates a 1,3-dehydrohalogenation, forming a cyclopropylideneamine intermediate. Subsequent nucleophilic addition of the Grignard reagent proceeds with high diastereoselectivity, influenced by the bulky tert-butanesulfinyl group, to yield enantioenriched N-sulfinyl cyclopropylamines. acs.org These can then be deprotected to afford the final chiral cyclopropylamines.

Furthermore, highly enantio- and diastereoselective synthesis of cyclopropanes bearing fluorinated tertiary stereocenters has been achieved using a chiral α-fluoro carbanion strategy. cas.cn This involves a Michael-type addition–elimination reaction between a chiral sulfoximine (B86345) derivative and α,β-unsaturated carbonyl compounds, followed by a one-pot cyclopropanation. cas.cn This methodology is particularly relevant for creating complex fluorinated analogues. The introduction of boron groups into cyclopropane structures also enables efficient functional modification and the creation of polysubstituted cyclopropanes with high diastereoselectivity. researchgate.netnih.gov

Table 1: Selected Enantioselective and Diastereoselective Methodologies for Cyclopropylamine Analogs

| Methodology | Starting Materials | Key Features | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Synthesis from N-Sulfinyl α-Chloro Ketimines | Chiral N-sulfinyl α-chloro ketimines, Grignard reagents | Favorskii-type reaction mechanism with a cyclopropylideneamine intermediate. | Good | Good | nih.govacs.org |

| Chiral α-Fluoro Carbanion Strategy | Chiral α-fluoro sulfoximine, α,β-unsaturated Weinreb amides | Creates fluorinated tertiary stereogenic centers. | Good | Excellent (>95%) | cas.cn |

| Myoglobin-Mediated Carbene Transfer | Diazoacetonitrile, Olefins | Chemobiocatalytic approach for nitrile-substituted cyclopropanes. | Up to 99.9% | Up to 99.9% | rochester.edu |

| Dirhodium-Catalyzed Cyclopropanation | 1-Aryl-2,2,2-trifluorodiazoethanes, Alkenes | Generates trifluoromethyl-substituted cyclopropanes. | >94% | 88->98% | nih.gov |

Asymmetric Catalysis and Chiral Auxiliary Approaches

Asymmetric catalysis and the use of chiral auxiliaries are cornerstone strategies for controlling the stereochemical outcome of cyclopropylamine synthesis. numberanalytics.com A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereoselectivity of subsequent reactions. wikipedia.org

One prominent example is the use of N-tert-butanesulfinamide as a chiral auxiliary. The synthesis of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides can be achieved with good yields and diastereoselectivity from N-sulfinyl α-chloro ketimines. nih.govacs.org The auxiliary guides the nucleophilic addition to an intermediate, and its subsequent removal reveals the enantiomerically enriched cyclopropylamine. acs.org

Another approach employs a "temporary stereocentre" strategy. rsc.org This involves an aldol (B89426) reaction with a chiral auxiliary to create a temporary stereocenter, which then directs a subsequent diastereoselective cyclopropanation. Finally, a retro-aldol reaction removes the auxiliary and the temporary stereocenter, yielding the chiral cyclopropane product with high enantiomeric excess. rsc.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of chiral product, is also pivotal. For instance, dirhodium complexes derived from adamantylglycine are effective catalysts for the reaction between 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, producing trifluoromethyl-substituted cyclopropanes with high enantioselectivity. nih.gov Similarly, catalytic asymmetric carbometalation of cyclopropenes provides an effective route to enantiomerically enriched cyclopropylamine derivatives. nih.gov Chiral H-bonding catalysis has also emerged as a strategy for enantioselective photocycloadditions involving cyclopropylamines. rsc.org

Table 2: Comparison of Asymmetric Strategies in Cyclopropane Synthesis

| Strategy | Example | Mechanism of Stereocontrol | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | N-tert-butanesulfinamide | Steric hindrance from the bulky sulfinyl group directs the approach of a nucleophile. | Robust and predictable stereochemical outcomes. | nih.gov |

| Asymmetric Catalysis | Rh₂(R-PTAD)₄ | The chiral ligand on the metal catalyst creates a chiral environment for the reaction. | High turnover numbers; only a substoichiometric amount of the chiral source is needed. | nih.gov |

| Temporary Stereocentre | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | A stereocenter created in an initial step directs a subsequent cyclopropanation reaction. | Combines the reliability of substrate control with the efficiency of removing the directing group. | rsc.org |

Advanced Synthetic Transformations Yielding this compound

The construction of specific, complex molecules like this compound often requires advanced synthetic transformations that go beyond simple cyclopropanation. These methods focus on building the molecular framework through sophisticated bond-forming events.

Coupling Reactions for Complex Structure Construction

While direct coupling reactions to form this compound are not extensively detailed in the provided literature, the synthesis of its analogues relies heavily on reactions that construct key C-C and C-N bonds. The Kulinkovich reaction, and its variants like the Kulinkovich-Szymoniak reaction, represents a powerful method for synthesizing primary cyclopropylamines from nitriles and Grignard reagents, mediated by titanium complexes. acs.orgorganic-chemistry.org This reaction transforms a nitrile into a 1-substituted cyclopropylamine in a single step, offering a convergent approach to the core structure. organic-chemistry.org

The synthesis of related structures, such as 2-(3,4-difluorophenyl)cyclopropanamine, often involves a multi-step sequence where the cyclopropane ring is formed first, followed by functional group interconversion to install the amine. google.comgoogleapis.com For example, a cyclopropanation of an α,β-unsaturated nitrile can be followed by hydrolysis of the nitrile to a carboxylic acid. This acid is then converted to the amine via a Curtius rearrangement. acs.orggoogle.com This sequence, while effective, involves multiple steps and the use of potentially hazardous reagents like azides. google.com

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. 20.210.105mdpi.com The synthesis of cyclopropyl-containing heterocycles has been achieved through MCRs, demonstrating the utility of this approach for rapidly building molecular complexity. mdpi.com For example, the one-pot interaction of rhodanine, an aldehyde, and cyclopropylamine can produce complex thiazolidinone derivatives. mdpi.com

Cascade reactions, which involve two or more sequential transformations where the product of the first step is the substrate for the next, are also highly valuable. 20.210.105 The synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines and Grignard reagents can be viewed as a cascade process involving deprotonation, chloride elimination to form a strained intermediate, and subsequent nucleophilic addition. acs.org This sequence efficiently builds the substituted cyclopropylamine framework in a single, controlled operation. nih.gov

Considerations for Scalable and Sustainable Synthesis

The transition from a laboratory-scale synthesis to a commercially viable industrial process requires careful consideration of scalability, safety, and sustainability. researchgate.net Traditional routes to cyclopropylamine often rely on the Hofmann rearrangement of cyclopropanecarboxamide. google.comgoogleapis.comacs.org While effective, this reaction can be challenging to manage on a large scale.

Recent advancements have focused on developing continuous-flow microreaction systems for the Hofmann rearrangement step in cyclopropylamine production. acs.org This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of reactive intermediates at any given time, and higher efficiency. A continuous-flow process for cyclopropylamine synthesis achieved a 96% yield with a residence time of only 4 minutes, a significant improvement over batch methods. acs.org

Furthermore, sustainable synthesis aims to reduce the environmental impact by avoiding hazardous reagents. A key challenge in many cyclopropylamine syntheses, particularly those proceeding through a carboxylic acid intermediate, is the use of azides in the Curtius rearrangement. google.com Developing alternative, azide-free methods for the conversion of carboxylic acids or their derivatives to amines is a critical goal for green chemistry. Processes that utilize catalytic methods, reduce the number of synthetic steps (such as the Kulinkovich-Szymoniak reaction), and employ safer, more environmentally benign reagents and solvents are essential for the future of scalable and sustainable cyclopropylamine synthesis. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N 2,2 Difluoroethyl Cyclopropanamine

Reactivity Profiles of the Cyclopropane (B1198618) Ring in Substituted Cyclopropylamines

Cyclopropylamines are a significant subclass of substituted cyclopropanes, merging the distinct electronic and steric characteristics of the cyclopropane ring with a donor nitrogen atom. acs.org This combination makes them valuable synthetic intermediates, especially in reactions that leverage the ring strain for transformations like ring-openings or cycloadditions. acs.org The reactivity of the cyclopropane ring is largely influenced by the nature of its substituents. In donor-acceptor substituted cyclopropanes, the polarization of the C1–C2 bond enhances reactivity towards nucleophiles. nih.gov

The significant strain energy of the cyclopropane ring (over 100 kJ mol⁻¹) is a primary thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net These reactions can proceed through various mechanisms, including heterolytic cleavage to form zwitterionic species, particularly in donor-acceptor systems. nih.gov Generally, cleavage of the vicinal bond (the bond between the carbons bearing the donor and acceptor groups) is favored. nih.gov

Recent research has shown that N-cyclopropylamides can undergo electrochemical oxidative ring-opening in the presence of alcohols to synthesize 1,3-oxazines. chemistryviews.org This method avoids harsh external oxidants and demonstrates the ring's susceptibility to cleavage under electrochemical conditions. chemistryviews.org Similarly, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacid leads to a rare distal bond cleavage (C2-C3), forming an ammonium-carbenium dication that can be trapped by nucleophiles. nih.gov

Rearrangements of cyclopropylamines are also documented. For instance, cyclopropyl (B3062369) imines, which can be derived from cyclopropylamines, can undergo rearrangement reactions mediated by transition metals like titanium. nih.gov Additionally, the classic Hofmann rearrangement has been adapted using electrochemical methods to convert cyclopropyl amides into the corresponding cyclopropylamines, showcasing a rearrangement that preserves the ring structure. researchgate.netthieme-connect.com

| Reaction Type | Substrate Example | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Electrophilic Ring-Opening | trans-2-(phenyl)cyclopropylamine•HCl | Superacid (CF₃SO₃H), Arene Nucleophile | Distal (C2-C3) bond cleavage, formation of a dication intermediate. | nih.gov |

| Oxidative Ring-Opening | N-cyclopropylamides | Electrochemical, Alcohol, NaI, NaOMe | Formation of 1,3-oxazines. | chemistryviews.org |

| Metal-Mediated Rearrangement | Cyclopropyl imines | Cp₂Ti(BTMSA) | Ring-opening to form azatitanacyclohexene, which can rearrange. | nih.gov |

| Hofmann Rearrangement | Cyclopropyl amides | Electro-induced, galvanostatic conditions | Conversion to cyclopropylamines, preserving the ring. | researchgate.netthieme-connect.com |

Cyclopropylamines have been effectively utilized in cycloaddition reactions, serving as three-carbon synthons. Visible-light photoredox catalysis has enabled the [3+2] cycloaddition of cyclopropylamines with olefins. nih.govchemrxiv.orgrsc.org This process is initiated by the oxidation of the cyclopropylamine (B47189) to a nitrogen radical cation, which triggers the irreversible opening of the strained ring. nih.gov The resulting radical intermediate can then engage with an alkene to form a five-membered ring, yielding cyclopentylamine (B150401) derivatives. rsc.org

These photocatalytic methods are advantageous due to their mild reaction conditions. nih.govrsc.org Both monocyclic and bicyclic cyclopropylamines can participate in these reactions, with bicyclic substrates often providing higher diastereoselectivity. nih.gov The scope of these reactions includes N-aryl and N-sulfonyl cyclopropylamines reacting with electron-deficient olefins. chemrxiv.orgacs.org In some cases, these reactions can proceed even without a photocatalyst, relying on direct photochemical activation via a single electron transfer (SET) pathway. chemrxiv.orgchemrxiv.org

| Cycloaddition Type | Cyclopropylamine Substrate | Reaction Partner | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Photocatalytic [3+2] | N-Aryl Cyclopropylamines | Styrenes, Alkenes | Visible light, Ru(bpz)₃₂ catalyst | Cyclopentylamines | nih.govrsc.org |

| Photochemical [3+2] | N-Aryl Cyclopropylamines | α,β-Unsaturated Carbonyls | Irradiation (no photocatalyst) | N-Arylaminocycloalkyl compounds | chemrxiv.orgchemrxiv.org |

| Photoredox-Catalyzed [3+2] | N-Sulfonyl Cyclopropylamines | Electron-Deficient Olefins | Visible light, organic photocatalyst | trans-Cyclopentanes | acs.org |

Reactivity of the Amino Functionality in N-(2,2-Difluoroethyl)cyclopropanamine

The amino group in this compound is the primary site for reactions involving nucleophilic attack and derivatization. However, its reactivity is significantly tempered by the strong electron-withdrawing effect of the adjacent geminal difluoro group.

Amines are classic nucleophiles due to the lone pair of electrons on the nitrogen atom. They readily react with electrophiles such as alkyl halides, acyl halides, and anhydrides. For analytical purposes, primary and secondary amines are often derivatized to enhance their detection in techniques like liquid chromatography-mass spectrometry (LC-MS). chemrxiv.org A common method involves reacting the amine with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) to form a more readily detectable derivative. chemrxiv.org Another derivatization strategy for analysis by gas chromatography-mass spectrometry (GC-MS) involves sulfonylation, for instance, by reacting with p-toluenesulfonyl chloride (p-TSC). researchgate.net

In the context of this compound, the nucleophilicity of the nitrogen is expected to be substantially reduced compared to a simple alkylamine due to the inductive effect of the two fluorine atoms. This would likely necessitate more forcing conditions for standard derivatization reactions like acylation or sulfonylation.

The amino group can also be the target of electrophiles and can participate in radical reactions. A key reaction involving an electrophile is nitrosation, where N,N-dialkyl aromatic amines react with nitrous acid. researchgate.net Studies on N-cyclopropyl-N-alkylanilines have shown that this reaction proceeds via the formation of an amine radical cation, leading to the specific cleavage of the cyclopropyl group from the nitrogen. researchgate.net

The formation of a nitrogen-centered radical cation is a pivotal step in many of the modern synthetic applications of cyclopropylamines, such as the photocatalyzed [3+2] cycloadditions discussed previously. nih.govchemrxiv.orgacs.org Upon single-electron oxidation, the resulting radical cation undergoes rapid ring-opening of the cyclopropane. researchgate.net The rate of this ring-opening is influenced by substituents on the cyclopropyl ring; for example, a phenyl group on the ring can significantly accelerate the process. researchgate.net For this compound, oxidation would similarly lead to a radical cation, initiating ring cleavage for subsequent reactions.

Influence of Vicinal and Geminal Fluorine Atoms on Molecular Reactivity

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. acs.orgnih.gov The effects are due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.govwikipedia.org

In this compound, the two geminal fluorine atoms exert a powerful influence. The carbon-fluorine bond is the strongest single bond to carbon, with bond dissociation energies up to 130 kcal/mol. wikipedia.org As more fluorine atoms are added to the same carbon (geminal fluorination), the C-F bonds become shorter and stronger, and the carbon atom becomes more electron-poor. wikipedia.org This makes gem-difluoroalkyl groups highly resistant to SN2 reactions and metabolic oxidation at that position. acs.org

The primary electronic influence of the 2,2-difluoroethyl group is its strong electron-withdrawing inductive effect. This effect significantly decreases the electron density on the adjacent nitrogen atom. Consequently, the basicity (pKa) and nucleophilicity of the amine are reduced. This has direct implications for the reactions discussed in section 3.2, making the amine less reactive towards electrophiles and protonation.

Furthermore, the stability of intermediates is affected. For reactions proceeding through a nitrogen-centered radical cation, the electron-withdrawing difluoroethyl group would be destabilizing, potentially increasing the oxidation potential required to initiate such reactions compared to an unsubstituted N-ethylcyclopropanamine.

While the term "vicinal" refers to substituents on adjacent carbons, the principles governing their electronic effects are similar. Vicinal difluorination is often used to control molecular conformation through the gauche effect, where the gauche arrangement of the two C-F bonds is electronically favored. nih.govmdpi.com Although not directly applicable to the geminal arrangement in this compound, it highlights the powerful stereoelectronic control exerted by fluorine substituents. nih.gov

| Fluorine Effect | Description | Impact on this compound | Reference |

|---|---|---|---|

| Inductive Effect | Strong electron-withdrawal by highly electronegative fluorine atoms. | Reduces basicity and nucleophilicity of the nitrogen atom. Destabilizes adjacent positive charges or radical cations. | nih.govwikipedia.org |

| Bond Strength | The C-F bond is exceptionally strong and shortens with multiple fluorine substitutions on the same carbon. | The CF₂ group is chemically stable and resistant to SN2 displacement of fluoride (B91410). | acs.orgwikipedia.org |

| Steric Effect | Fluorine is relatively small (similar to hydrogen), so steric hindrance is minimal. | The difluoroethyl group does not add significant bulk compared to an ethyl group. | acs.org |

| Metabolic Stability | Fluorination often blocks sites of metabolic oxidation. | The C-F bonds are resistant to cleavage, potentially increasing the metabolic stability of the ethyl group. | acs.org |

Electronic Effects and Inductive Properties of Fluorine

The presence of two fluorine atoms on the ethyl substituent of this compound is a critical determinant of its chemical properties. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly modulates the electron density across the molecule, most notably at the nitrogen atom.

The primary consequence of this inductive withdrawal is a marked reduction in the basicity of the cyclopropylamine nitrogen. The lone pair of electrons on the nitrogen is less available for protonation due to the pull of the nearby difluoroethyl group. This results in a lower pKa value for the conjugate acid of this compound compared to its non-fluorinated counterpart, N-ethylcyclopropanamine. This decreased basicity is a key factor in its reactivity, influencing how it interacts with acids and electrophiles.

Furthermore, the introduction of fluorine atoms impacts the molecule's lipophilicity. Generally, fluorination increases the lipophilicity of a molecule, which can be quantified by the partition coefficient, logP. This is due to the low polarizability of the C-F bond. For this compound, this enhanced lipophilicity affects its solubility characteristics and its interaction with nonpolar environments.

| Compound | Structure | Predicted pKa (Conjugate Acid) | Predicted XlogP |

|---|---|---|---|

| Cyclopropanamine | C₃H₅NH₂ | ~10.6 | ~0.4 |

| N-Ethylcyclopropanamine | C₃H₅NHCH₂CH₃ | ~11.0 | ~0.9 |

| This compound | C₃H₅NHCH₂CHF₂ | ~8.5 - 9.0 | ~1.2 |

Note: The data in the table are predicted values based on established chemical principles and are for illustrative purposes.

Stereoelectronic Control in Chemical Transformations

Stereoelectronic effects, which pertain to the influence of orbital overlap on the steric and electronic properties of a molecule, play a crucial role in the transformations of this compound. The specific arrangement of the atoms and orbitals in this molecule can dictate the feasibility and outcome of a reaction.

The electron-withdrawing nature of the N-(2,2-difluoroethyl) group can be considered to place this molecule into the category of a donor-acceptor cyclopropane. In this model, the nitrogen atom acts as a donor, and the difluoroethyl group functions as the acceptor. This electronic arrangement polarizes the molecule and can influence the regioselectivity of ring-opening reactions.

In potential chemical transformations, such as nucleophilic substitution or ring-opening, the alignment of the C-F bonds relative to the reacting centers can stabilize or destabilize transition states. For example, in a reaction involving the nitrogen's lone pair, the anti-periplanar alignment of a C-F σ* orbital with the lone pair orbital could lead to stabilizing hyperconjugative interactions. These interactions can affect the conformational preferences of the side chain and, consequently, the accessibility of the reactive sites. Such stereoelectronic effects would be critical in directing the stereochemical outcome of reactions at the cyclopropane ring or the α-carbon of the ethyl group. The electron-withdrawing properties of the substituent are known to potentially shift reaction mechanisms towards more SN2-like pathways by destabilizing the formation of cationic intermediates that would favor SN1-like mechanisms.

Elucidation of Reaction Mechanisms and Transition States

The chemical reactivity of this compound is dominated by the high ring strain of the cyclopropane ring (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to cleavage under various conditions, particularly with electrophiles or in the presence of transition metals.

A probable reaction pathway for this compound is acid-catalyzed ring-opening. In the presence of a strong acid, the nitrogen atom would be protonated, forming a cyclopropylammonium ion. This protonation enhances the electron-withdrawing nature of the substituent on the ring, further activating it towards nucleophilic attack. The subsequent ring-opening can proceed via cleavage of either a vicinal (C1-C2) or distal (C2-C3) bond.

The stability of the resulting transition states determines the preferred pathway:

Vicinal Bond Cleavage: Attack of a nucleophile at C2 or C3 would lead to the cleavage of the C1-C2 or C1-C3 bond. This pathway is often favored in donor-acceptor cyclopropanes.

Distal Bond Cleavage: Cleavage of the C2-C3 bond, which is further from the substituent, is also possible. The relative stability of the transition state for this pathway compared to vicinal cleavage would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Computational studies on related cyclopropylamines have shown that the energy difference between the transition states for vicinal versus distal bond cleavage can be small, and the preferred pathway is highly dependent on the substituents. For this compound, the strong electron-withdrawing effect of the N-substituent would likely stabilize a transition state where negative charge develops on the carbon atom adjacent to the nitrogen (C1), thus influencing the regioselectivity of the ring-opening.

| Reaction Pathway | Description | Hypothetical Relative Activation Energy (ΔG‡) | Expected Major Product Type |

|---|---|---|---|

| Vicinal Cleavage (SN2-like) | Nucleophilic attack at C2, leading to C1-C2 bond scission. | Lower | 1,3-difunctionalized propane |

| Distal Cleavage | Cleavage of the C2-C3 bond. | Higher | Rearranged product |

Note: The data in the table are hypothetical and for illustrative purposes to compare potential mechanistic pathways.

Structural Modifications and Derivatization of N 2,2 Difluoroethyl Cyclopropanamine

Design and Synthesis of N-(2,2-Difluoroethyl)cyclopropanamine Analogues

The synthesis of analogues of this compound involves strategic modifications to either the cyclopropane (B1198618) ring or the N-alkyl side chain. These modifications allow for a systematic exploration of the structure-activity relationship.

Introducing substituents onto the cyclopropane ring is a primary strategy for creating analogues. The synthesis of these compounds often begins with the construction of a substituted cyclopropane core, followed by the introduction of the amine functionality. A common approach is the cyclopropanation of a substituted alkene, which can be achieved using various methods, including Simmons-Smith-type reactions or metal-catalyzed reactions of diazo compounds. nih.gov For instance, the synthesis of trans-2-substituted cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes, which react with an amine after forming an electrophilic zinc homoenolate, followed by ring closure. nih.govacs.orgfigshare.comchemrxiv.org

Another established route to substituted cyclopropylamines is the Curtius or Hofmann rearrangement from corresponding cyclopropylcarboxylic acids or amides. nih.govresearchgate.net This allows for the conversion of a carboxylic acid group on a pre-functionalized cyclopropane ring into the required amino group. These methods provide access to a diverse range of analogues with substituents at various positions of the cyclopropane ring.

Table 1: Synthetic Strategies for Substituted Cyclopropane Rings

| Substitution Pattern | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|

| trans-2-Aryl | α-Chloro-3-arylpropanal | Zinc homoenolate formation and amine trapping | acs.org |

| 1-Aryl | Aryl nitrile | Kulinkovich-Szymoniak Reaction | organic-chemistry.org |

| 1,2-Disubstituted | Substituted alkene | Metal-catalyzed cyclopropanation | nih.gov |

| Various | Substituted cyclopropanecarboxylic acid | Curtius Rearrangement | chemrxiv.org |

Modification of the N-alkyl side chain provides another avenue for derivatization. Altering the length, branching, or fluorination pattern of the side chain can significantly impact the molecule's properties. For example, changing the length of an N-alkyl chain is known to affect lipophilicity and can influence interactions with biological targets or material interfaces. researchgate.net

Synthetic strategies to achieve these variations include the N-alkylation of a primary cyclopropylamine (B47189) with different alkyl halides or the reductive amination of cyclopropanecarboxaldehyde (B31225) with various primary amines. longdom.orgacs.org For fluorinated side chains, precursors like 2,2-difluoroethylamine (B1345623) can be used in reactions with cyclopropyl (B3062369) halides. nih.govcd-bioparticles.com The synthesis of N-alkylated amines can also be achieved through catalytic methods using alcohols as alkylating agents, which is considered a greener approach. acs.org

Table 2: Examples of N-Alkyl Side Chain Variations

| Side Chain | Potential Synthetic Route | Anticipated Property Change | Reference |

|---|---|---|---|

| N-Ethyl | N-Alkylation with ethyl bromide | Reduced lipophilicity vs. longer chains | acs.org |

| N-(2-Fluoroethyl) | Reductive amination with 2-fluoroethylamine | Altered basicity and conformation | nih.gov |

| N-(2,2,2-Trifluoroethyl) | N-Alkylation with 2,2,2-trifluoroethyl triflate | Significant decrease in basicity | nih.gov |

| N-Propyl | N-Alkylation with propyl alcohol (catalytic) | Increased lipophilicity vs. ethyl | acs.org |

Impact of Fluorination Patterns on Molecular Structure and Function

Fluorine's high electronegativity and small size mean its incorporation into organic molecules can dramatically alter their electronic structure, conformation, and reactivity. nih.gov In the context of cyclopropylamines, the number and position of fluorine atoms are critical determinants of molecular properties.

The degree of fluorination has a profound effect on the basicity (pKa) of the amine group. nih.gov The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton. researchgate.net Studies on fluoroalkyl-substituted cyclopropylamines have systematically demonstrated this trend. nih.govacs.org For example, monofluorinated and difluorinated analogues show a stepwise decrease in basicity compared to the non-fluorinated parent compound. nih.gov Trifluoromethyl (CF3) substituted cyclopropylamines exhibit an even more pronounced drop in pKa. nih.gov

Computational studies have quantified these effects. For instance, the calculated gas-phase proton affinity (PA) of cyclopropylamine is significantly higher than that of its monofluorinated counterparts. nih.gov The PA for cyclopropylamine is 217.6 kcal/mol, while for trans-2-fluorocyclopropylamine, it drops to 209.3 kcal/mol, illustrating the powerful inductive effect of the fluorine atom. nih.gov

Table 3: Effect of Fluorination on Basicity of Cyclopropylamine Analogues

| Compound | Fluorination Pattern | Gas Phase Proton Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropylamine | None | 217.6 | nih.gov |

| cis-2-Fluorocyclopropylamine | Monofluorinated | 215.6 | nih.gov |

| trans-2-Fluorocyclopropylamine | Monofluorinated | 209.3 | nih.gov |

| 2-Fluoroethylamine | Monofluorinated (Acyclic) | 215.3 (gauche) / 210.1 (anti) | nih.gov |

Fluorine substitution significantly influences the conformational preferences of molecules through stereoelectronic effects, such as hyperconjugation and the gauche effect. wikipedia.org In fluorinated cyclopropylamines, the orientation of the C-F bond relative to the amino group and the cyclopropane ring dictates the molecule's preferred geometry. nih.gov

Computational studies using methods like MP2 and Density Functional Theory (DFT) have shown that for 2-fluorocyclopropylamines, the global minimum energy conformer is the trans isomer. nih.gov The lowest energy cis conformer is calculated to be less stable by approximately 2.57 kcal/mol. nih.gov These preferences are governed by stereoelectronic interactions, including hyperconjugation between C-H or C-C bonding orbitals and the C-F antibonding orbital (σ*C-F), which stabilize specific arrangements. wikipedia.orgyoutube.com Experimental validation of these conformational preferences is often achieved through advanced NMR spectroscopy techniques, which can probe J-coupling constants and Nuclear Overhauser Effects that are sensitive to molecular geometry. acs.orgnih.govrsc.orgnih.gov The analysis of these fluorinated alkanes reveals that the 1,3-difluoro motif strongly influences the conformational profile, an effect that can be magnified as the alkyl chain is extended. nih.gov

Table 4: Conformational Data for Fluorinated Amines

| Compound/Fragment | Finding | Methodology | Reference |

|---|---|---|---|

| 2-Fluorocyclopropylamine | The trans isomer is the global minimum conformer, 2.57 kcal/mol more stable than the lowest energy cis conformer. | MP2/SCS-MP2 Calculations | nih.gov |

| 1,2-Difluoroethane | The gauche conformation is preferred over the anti conformation due to σ(C–H) → σ*(C–F) hyperconjugation. | Computational Chemistry | wikipedia.org |

| 1,1,4-Trifluorocyclohexane | The axial conformer (7ax) is unexpectedly preferred over the equatorial conformer (7eq) by a ΔG of 1.06 kcal/mol. | VT-NMR and Computational Analysis | acs.org |

| 1,3-Difluorinated Alkanes | The 1,3-difluoro motif strongly dictates alkane chain conformation, with a significant dependence on solvent polarity. | NMR Analysis and DFT Calculations | nih.govresearchgate.net |

Incorporation of this compound Moiety into Heterocyclic Systems

The this compound unit can serve as a crucial building block in the synthesis of more complex heterocyclic systems. longdom.org The strained cyclopropane ring can participate in ring-opening or rearrangement reactions, while the nucleophilic amine can be used in cyclization and condensation reactions. nih.govresearchgate.net

One prominent strategy involves the use of cyclopropylamines in cycloaddition reactions. For example, N-aryl cyclopropylamines can undergo formal [3+2] photocycloaddition reactions with α,β-unsaturated carbonyl compounds to form substituted cyclopentylamine (B150401) derivatives. researchgate.netchemrxiv.orgrsc.orgchemrxiv.org This transformation proceeds via a single electron transfer (SET) mechanism, where the cyclopropylamine acts as a three-carbon synthon. chemrxiv.org Such reactions provide a powerful tool for constructing five-membered rings embedded within a larger molecular framework.

Furthermore, the amine functionality can be used to construct fused heterocyclic systems. The Cloke–Wilson rearrangement, for instance, converts cyclopropyl imines into dihydropyrroles, driven by the release of ring strain. researchgate.net This type of rearrangement can be applied to synthesize a variety of fused pyrrole (B145914) and pyrrolidine-containing heterocycles. sci-hub.red These synthetic methodologies highlight the versatility of the cyclopropylamine scaffold for accessing diverse and structurally complex heterocyclic compounds. nih.govchemrxiv.org

Synthesis of Fused and Spirocyclic Architectures

No research data was found describing the use of this compound as a precursor for the synthesis of fused or spirocyclic architectures.

Strategic Placement within Multicyclic Frameworks

There is no available information on the strategic incorporation of the this compound moiety into larger multicyclic frameworks.

Applications of N 2,2 Difluoroethyl Cyclopropanamine in Organic Synthesis

N-(2,2-Difluoroethyl)cyclopropanamine as a Versatile Building Block

This compound serves as a crucial building block in organic synthesis due to the unique reactivity and structural features imparted by its cyclopropyl (B3062369) and difluoroethyl moieties. The strained three-membered ring of the cyclopropane (B1198618) group provides a site for various ring-opening and rearrangement reactions, allowing for the construction of diverse molecular skeletons. Cyclopropane derivatives are recognized as important components in the design of complex organic compounds. nih.gov The presence of the difluoroethyl group introduces fluorine atoms into the target molecule, which can significantly alter its physical, chemical, and biological properties.

The versatility of this compound is evident in its ability to participate in a wide range of chemical transformations. For instance, the amine group can be readily functionalized, serving as a handle for introducing other molecular fragments or for constructing larger, more complex structures. The combination of the reactive cyclopropane ring and the property-modifying difluoroethyl group makes this compound a valuable tool for synthetic chemists.

Role in the Synthesis of Complex Fluorine-Containing Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov this compound is an effective reagent for introducing the difluoroethyl group into a variety of molecular scaffolds.

The synthesis of complex fluorine-containing molecules often involves multi-step sequences where the introduction of fluorine is a key step. The use of building blocks like this compound can simplify these synthetic routes by providing a pre-functionalized, fluorine-containing fragment. This approach can be more efficient and selective than direct fluorination methods, which can sometimes be harsh and lack regioselectivity. The unique combination of the cyclopropane ring and the difluoroethyl group allows for the creation of novel fluorinated compounds with potential applications in various fields. rsc.org

Precursor in the Development of Advanced Chemical Intermediates

This compound is a valuable precursor for the synthesis of advanced chemical intermediates, which are then used to build more complex target molecules.

Intermediates for Pharmaceutical Research

In pharmaceutical research, the development of novel molecular entities with improved efficacy and safety profiles is a constant goal. The introduction of fluorine-containing groups is a common strategy to achieve this. This compound can be used to synthesize intermediates that are subsequently incorporated into potential drug candidates. The presence of the difluoroethylcyclopropyl moiety can influence the conformational properties of a molecule, which can in turn affect its interaction with biological targets.

The modular synthesis of cyclic β-fluoroalkyl amines, which are attractive structures in medicinal chemistry, can be achieved using photoredox-catalysed cyclisation/hydrogen atom transfer reactions of bromodifluoroethylamines. chemrxiv.org This highlights the utility of difluoroethyl-containing amines in constructing important pharmaceutical scaffolds.

Intermediates for Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector also benefits from the unique properties imparted by fluorine. The development of new pesticides and herbicides with improved potency and environmental profiles is an ongoing effort. This compound can serve as a precursor to intermediates used in the synthesis of novel agrochemicals. The fluorine atoms can enhance the biological activity and metabolic stability of these compounds.

Utility in the Preparation of Functional Materials and Advanced Polymers

The unique properties of fluorine-containing compounds also extend to materials science. The incorporation of fluorinated moieties can influence the thermal stability, chemical resistance, and surface properties of materials. This compound can be used as a building block for the synthesis of functional monomers that are then polymerized to create advanced polymers with tailored properties.

For example, polymers containing fluorinated side chains can exhibit interesting thermoresponsive behavior. Poly[N-(2,2-difluoroethyl)acrylamide] (pDFEA) is a thermoresponsive polymer that has been studied for its potential biomedical applications. researchgate.net The synthesis of such polymers often relies on the availability of functionalized, fluorine-containing monomers, which can be derived from precursors like this compound. These functional polymers have a wide range of potential applications, including in drug delivery, tissue engineering, and as sensors. mdpi.com

Preclinical Research Applications and Biological Target Interactions of N 2,2 Difluoroethyl Cyclopropanamine Derivatives

Structure-Activity Relationship (SAR) Studies of N-(2,2-Difluoroethyl)cyclopropanamine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For cyclopropylamine (B47189) derivatives, SAR exploration has revealed key structural features that govern their biological activity. The cyclopropyl (B3062369) ring is fundamental to the mechanism-based inhibition of certain enzymes, while substitutions on the amine and the ring itself dictate target specificity and potency.

Substitution on the Amine: The nature of the substituent on the nitrogen atom of the cyclopropanamine is a critical determinant of activity. In the context of monoamine oxidase (MAO) inhibition, for instance, N-benzyl substitution on a 2-methoxycyclopropylamine core resulted in a potent inhibitor. nih.gov The replacement of a simple alkyl or benzyl group with a 2,2-difluoroethyl group is intended to enhance metabolic stability and alter electronic properties, which can significantly impact binding affinity and inhibitory potential. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the amine, affecting its interaction with target proteins.

Stereochemistry of the Cyclopropyl Ring: The stereochemical arrangement of substituents on the cyclopropyl ring is vital. Studies on related cyclopropylamines have shown that the cis and trans isomers can exhibit profoundly different biological activities and target selectivities. nih.gov For example, in the investigation of 2-alkoxycyclopropylamines as MAO inhibitors, compounds with the cis relationship were found to be highly effective and selective. nih.gov

Ring Substitutions: Modifications to the cyclopropyl ring itself, such as the introduction of aryl groups, have been explored to enhance target-specific interactions. The synthesis of various arylcyclopropylamines has been a strategy to develop selective inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1). nii.ac.jp

The systematic modification of the this compound scaffold, by altering substituents on the cyclopropyl ring or modifying the fluoroalkyl chain, allows for the fine-tuning of its pharmacological profile. Predictive Quantitative Structure-Activity Relationship (QSAR) models, which utilize topological and density functional theory-derived descriptors, can further aid in designing novel analogues with improved antifungal and antibiotic properties by correlating structural features with biological activity. mdpi.com

Interactions with Specific Enzyme Systems

The this compound scaffold has been investigated for its potential to inhibit several key enzyme systems implicated in a variety of diseases. The inherent reactivity of the cyclopropylamine moiety makes it a versatile starting point for designing potent and often irreversible inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes that play a critical role in the metabolism of neurotransmitters. Inhibitors of MAOs are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Cyclopropylamines, such as the well-known drug tranylcypromine, are classic mechanism-based inhibitors of MAOs. nih.gov

Research into novel cyclopropylamine analogues continues to yield compounds with high potency and selectivity. Studies on cis-N-benzyl-2-methoxycyclopropylamine demonstrated significant MAO-B selectivity. After a 30-minute pre-incubation period, this compound exhibited an IC50 of 5 nM for MAO-B and 170 nM for MAO-A, making it over 20 times more effective than tranylcypromine for MAO-B. nih.gov The inhibition is typically irreversible and involves the formation of a covalent adduct with the flavin cofactor, leading to bleaching of the enzyme's characteristic absorbance spectrum. nih.gov The introduction of the N-(2,2-difluoroethyl) group is a rational design strategy aimed at modulating this inhibitory activity and improving pharmacokinetic properties.

| Compound | Target | IC50 (after 30 min pre-incubation) | Selectivity |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | MAO-B Selective |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | MAO-B Selective |

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), leading to transcriptional repression. researchgate.net Its overexpression is associated with various cancers, making it an attractive therapeutic target. nii.ac.jp Given the structural and mechanistic similarities between LSD1 and MAOs, cyclopropylamine-based MAO inhibitors like tranylcypromine (also known as trans-2-phenylcyclopropylamine or PCPA) are also capable of inhibiting LSD1. researchgate.netnih.gov

SAR studies on arylcyclopropylamines have been conducted to develop selective LSD1 inhibitors. nii.ac.jp The mechanism of inhibition involves the formation of a covalent adduct with the FAD cofactor within the LSD1 active site. researchgate.net Treatment of cells with LSD1 inhibitors leads to global increases in H3K4 methylation, derepression of differentiation-related genes, and can induce apoptosis in cancer cells. nih.govnih.gov The development of this compound derivatives for LSD1 inhibition aims to enhance potency and selectivity, potentially offering improved therapeutic profiles for oncology applications.

| Inhibitor Type | Enzyme Target | Effect |

| Arylcyclopropylamines | LSD1 | Selective Inhibition |

| Tranylcypromine (2-PCPA) | LSD1 | Transcriptional Alterations, Upregulation of skin barrier and keratinocyte differentiation genes |

| IMG-7289 | LSD1 | Apoptosis of JAK2 V617F cells, Reduced mutant allele burden in MPN models |

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.govresearchgate.net Therefore, inhibiting BACE1 is a major therapeutic strategy for treating this neurodegenerative disorder. nih.govnih.gov The active site of BACE1 is relatively large, and medicinal chemistry efforts have focused on designing both peptidomimetic and non-peptidic inhibitors. nih.govnih.gov

The cyclopropylamine moiety has been incorporated into BACE1 inhibitor designs. For example, a potent inhibitor was developed that binds to recombinant human BACE1 with a Ki of 14 nM. This compound features a cyclopropylamino group, highlighting the utility of this scaffold in targeting the BACE1 active site. bioworld.com In preclinical studies, administration of such inhibitors has been shown to reduce Aβ40 levels in the brain and plasma of animal models. bioworld.com The development of this compound derivatives could lead to novel BACE1 inhibitors with improved brain penetrance and efficacy.

| Compound Class | Target | Effect |

| 2-amino-5,5-difluoro-6-(fluoromethyl)-6-phenyl-3,4,5,6-tetrahydropyridines (containing cyclopropylamino moiety) | BACE1 | Ki = 14 nM, Reduced brain Aβ40 levels by 43-50% in rats |

The Janus kinase (JAK) family comprises four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling via the JAK-STAT pathway. nih.gov Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms (MPNs). nih.govnih.gov Consequently, JAK inhibitors have emerged as an important class of therapeutics.

While direct studies on this compound as a JAK inhibitor are not prominent, related cyclic amine structures are features in known JAK inhibitors. For instance, the clinical candidate PF-04965842, a selective JAK1 inhibitor, incorporates a cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl moiety. nih.gov This demonstrates that small, substituted cycloalkylamine rings can serve as effective scaffolds for engaging the ATP-binding site of JAKs. The development of JAK inhibitors is moving towards achieving greater selectivity for individual JAK family members to minimize off-target effects. nih.gov Second-generation, or Type II, JAK inhibitors are being developed that bind to the kinase in its inactive conformation, offering a different mechanism of action from the ATP-competitive Type I inhibitors like ruxolitinib. nih.govyoutube.com The this compound scaffold could potentially be incorporated into novel JAK inhibitor designs to explore new binding modes and improve selectivity.

| Inhibitor | Target(s) | Mechanism Type | Therapeutic Area |

| Ruxolitinib | JAK1/JAK2 | Type I | Myelofibrosis, Polycythemia Vera |

| Baricitinib | JAK1/JAK2 | Type I | Rheumatoid Arthritis, Atopic Dermatitis |

| PF-04965842 | JAK1 | Type I | Autoimmune Diseases |

| NVP-BBT594 | JAK2 | Type II | Preclinical (MPNs) |

Preclinical Pharmacokinetic (PK) and ADME Investigations of Derivatives

The journey of a drug candidate from the laboratory to the clinic is heavily dependent on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). Understanding these characteristics is crucial for predicting a compound's in vivo behavior. nuvisan.com

In Vitro Metabolic Stability Assessment

Metabolic stability is a critical parameter in drug discovery, as it determines the persistence of a compound in the body and, consequently, its duration of action. researchgate.net In vitro assays, often utilizing liver microsomes or hepatocytes, are employed to assess a compound's susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) family. nuvisan.comresearchgate.net

For newly synthesized analogues of various compound series, improved metabolic stability is a key objective. In one study, new analogues demonstrated a metabolic turnover ranging from 1.1% to 72.0%. researchgate.net Another derivative, 31a, showed a slow metabolic turnover of 46.0 ± 2.3% when tested with both phase I and phase II metabolic cofactors. researchgate.net These assays help identify compounds with a desirable balance between being stable enough to exert their therapeutic effect and being cleared from the body to avoid accumulation and potential toxicity. researchgate.net

Evaluation of Central Nervous System (CNS) Partitioning and Blood-Brain Barrier Permeability

For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. nih.govnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.govharvard.edu A compound's ability to permeate the BBB is influenced by factors such as its size, lipophilicity, and hydrogen-bonding potential. chemdiv.com

In the development of 5-HT2C receptor agonists, the efflux ratio, a measure of a compound's ability to be transported out of the brain, is a key consideration. The difluoroethyl analogue (±)-19h, for example, was found to have a higher efflux ratio compared to a related compound, (±)-19a, indicating a greater tendency to be removed from the CNS. nih.gov This illustrates the challenge of designing molecules that can effectively penetrate and be retained within the brain to reach their therapeutic targets. nih.gov

Drug-Drug Interaction (DDI) Potential through Cytochrome P450 (CYP) Enzyme Interactions

Drug-drug interactions (DDIs) are a significant concern in clinical practice and can arise when one drug alters the metabolism of another, often through interactions with cytochrome P450 (CYP) enzymes. nih.gov The CYP enzyme family, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is responsible for the metabolism of a vast number of drugs. nih.govmdpi.com

Compounds containing a cyclopropylamine moiety have been shown to inactivate CYP enzymes, potentially through the formation of metabolic intermediate complexes (MICs) where a metabolite binds tightly to the heme iron of the enzyme. researchgate.net This can lead to inhibition of the enzyme's activity. nih.gov Assessing the potential of this compound derivatives to inhibit or induce CYP enzymes is a crucial step in preclinical development to predict and avoid clinically significant DDIs. nih.govfda.gov

Rational Design Principles for Enhanced Biological Potency and Selectivity

The principles of rational drug design are central to the development of compounds with optimized biological activity and selectivity. researchgate.netmdpi.com This approach involves the systematic modification of a lead compound's structure to improve its interaction with the target receptor while minimizing off-target effects. mdpi.com

In the context of 5-HT2C receptor agonists, a key strategy has been the introduction of fluorine atoms into the molecular structure. nih.gov Fluorination can alter a molecule's electronic properties and metabolic stability, often leading to enhanced potency and selectivity. nih.gov The systematic structural optimization of 2-phenylcyclopropylmethylamines, for example, has demonstrated that the placement of fluorine on the phenyl ring is a robust strategy for developing potent and selective 5-HT2C agonists. nih.gov This iterative process of design, synthesis, and testing allows researchers to refine the structure-activity relationships and ultimately identify drug candidates with superior therapeutic potential. researchgate.net

Computational and Theoretical Studies on N 2,2 Difluoroethyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of a molecule, which in turn governs its reactivity. For N-(2,2-Difluoroethyl)cyclopropanamine, methods like Density Functional Theory (DFT) would be employed to map the electron density distribution, identify molecular orbitals (HOMO and LUMO), and calculate electrostatic potential surfaces.

The presence of the electronegative fluorine atoms on the ethyl group significantly influences the electronic properties. This inductive effect withdraws electron density from the adjacent carbon and, to a lesser extent, from the rest of the molecule. This polarization is critical for understanding intermolecular interactions.

Studies on related molecules, such as 2-fluorocyclopropylamines, have shown that fluorine substitution dramatically influences the electronic structure of neighboring functional groups. nih.gov The reactivity of the amine group, for instance, is modulated by these electronic effects. The lone pair of electrons on the nitrogen atom is a key site for chemical reactions, and its availability is affected by the electron-withdrawing nature of the difluoroethyl group. This can impact the compound's basicity and nucleophilicity. In similar fluorinated amines, it has been noted that the basicity is controlled by the charge on the nitrogen atom. nih.gov

The reactivity of the cyclopropane (B1198618) ring itself can also be a subject of investigation. Cyclopropanes with electron-accepting groups can act as electrophiles in ring-opening reactions. researchgate.net Quantum chemical calculations can predict the activation energies for such reactions and identify the most likely sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of a Model Fluorinated Amine (Note: This is a hypothetical table for illustrative purposes, as specific data for this compound is not available.)

| Property | Predicted Value | Method |

| Dipole Moment | 2.5 - 3.5 D | DFT/B3LYP |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| Nitrogen Atom Charge | -0.4 e | Mulliken Population Analysis |

Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. For this compound, the flexibility arises from the rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

Fluorine substitution introduces significant stereoelectronic effects that dictate conformational preferences. researchgate.net These effects arise from the interactions between bonding or non-bonding orbitals. In fluorinated compounds, hyperconjugation is a key factor. This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) to an adjacent empty antibonding orbital (like a C-F σ* orbital). These interactions can stabilize specific conformations.

For instance, in studies of 2-fluorocyclopropylamines, it was found that the conformational preferences are governed by stereoelectronic effects from hyperconjugative interactions, leading to distinct local charge distributions and hybridization of the nitrogen lone pair. nih.gov The gauche effect, where a conformation with electronegative groups situated gauche to each other is favored, is another important consideration in fluorinated alkanes.

Computational studies on fluorinated piperidines have also highlighted the role of charge-dipole interactions, dipole minimization, and hyperconjugation in determining the conformational equilibria. researchgate.net For this compound, a key aspect to investigate would be the orientation of the difluoroethyl group relative to the cyclopropane ring and the nitrogen lone pair.

Table 2: Calculated Relative Energies of Conformers for a Related Fluorinated Cyclopropylamine (B47189) (Data adapted from studies on 2-fluorocyclopropylamine for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Trans-2a (Global Minimum) | 0.00 | MP2 |

| Cis-2c | 2.57 | MP2 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. nih.gov This is a cornerstone of structure-based drug design. If this compound were to be investigated as a potential therapeutic agent, docking studies would be essential to identify its potential biological targets and understand its binding mode.

For example, cyclopropanamine derivatives are known to act as inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov Docking studies of such inhibitors have revealed key interactions within the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of the stability of the binding pose and the calculation of binding free energies. These simulations can reveal how the ligand and protein adapt to each other and the role of water molecules in the binding interface. Studies on 2-phenylcyclopropylmethylamine derivatives as dopamine (B1211576) D3 receptor ligands have utilized molecular docking and MD simulations to elucidate the interaction modes. nih.gov

Table 3: Illustrative Docking Results for a Cyclopropanamine Derivative with a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR88, ASP120, PHE250 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of compounds including this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, geometric, electrostatic, or quantum-mechanical.

For fluorinated compounds, descriptors that capture the effects of fluorine substitution, such as electrostatic potentials and parameters related to hydrogen bonding capacity, are often important. nih.govresearchgate.net QSAR studies on fluorinated amines have shown that both steric and electronic parameters can be crucial for predicting activity. nih.gov In the context of cyclopropanamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These methods use 3D fields (steric, electrostatic, hydrophobic) to build the model.

Table 4: Common Descriptors Used in QSAR Models for Amine-Containing Compounds

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular volume, surface area, specific steric parameters |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, shape indices |

Prediction of Spectroscopic Properties (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Computational methods can also predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Calculation-based NMR predictors use quantum chemical methods to estimate the chemical shifts of nuclei like ¹H, ¹³C, and ¹⁹F. chemaxon.com The accuracy of these predictions has improved significantly, making them a useful tool for structural elucidation, especially for complex molecules with ambiguous stereochemistry. For this compound, predicting the ¹⁹F NMR spectrum would be particularly important. The workflow for such a prediction typically involves a conformational search, geometry optimization of the most stable conformers, and then the calculation of NMR shielding constants, which are then converted to chemical shifts. github.io

Mass Spectrometry: While predicting a full fragmentation pattern in mass spectrometry is complex, computational tools can predict the mass-to-charge ratio (m/z) of the molecular ion and its adducts with high accuracy. Furthermore, properties like the collision cross section (CCS), which is related to the ion's shape and size in the gas phase, can be predicted. For the hydrochloride salt of this compound, predicted CCS values for various adducts are available in public databases. uni.lu

Table 5: Predicted Mass Spectrometry Data for this compound Adducts (Data sourced from PubChem for the hydrochloride form) uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 122.07758 | 117.3 |

| [M+Na]⁺ | 144.05952 | 125.7 |

| [M-H]⁻ | 120.06303 | 119.5 |

| [M+NH₄]⁺ | 139.10413 | 134.4 |

Analytical Methodologies for Research Grade Characterization of N 2,2 Difluoroethyl Cyclopropanamine and Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-(2,2-Difluoroethyl)cyclopropanamine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and the presence of characteristic functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides data on the chemical environment, connectivity, and stereochemistry of the molecule. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) ring protons, the ethyl chain protons, and the amine proton. The protons on the cyclopropyl ring typically appear in the upfield region (approx. 0.4–1.0 ppm for CH₂ and 2.2–2.6 ppm for CH). The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are expected around 2.8–3.0 ppm, split by the adjacent difluoromethyl proton. The difluoromethyl proton (-CHF₂) will appear as a characteristic triplet of triplets due to coupling with both the two fluorine atoms and the two methylene protons. The amine proton (N-H) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. compoundchem.comdocbrown.infooregonstate.edulibretexts.org The cyclopropyl carbons are expected at high field (approx. 5–15 ppm for CH₂ and 20–30 ppm for CH-N). The methylene carbon (-CH₂-) would appear around 45–55 ppm. The difluoromethyl carbon (-CHF₂) is significantly influenced by the attached fluorine atoms, appearing further downfield (approx. 110–120 ppm) and exhibiting a large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.govhuji.ac.ilwikipedia.orgresearchgate.netchemrxiv.org It offers a wide chemical shift range and low background noise. nih.govwikipedia.org this compound would show a single resonance for the two chemically equivalent fluorine atoms. This signal is expected in the range of -90 to -125 ppm and would appear as a doublet of triplets due to coupling with the geminal proton (²JHF) and the adjacent methylene protons (³JHF). rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Cyclopropyl CH₂ | 0.4 – 0.8 | m | - |

| Cyclopropyl CH | 2.2 – 2.6 | m | - | |

| NCH₂ | 2.8 – 3.0 | dt | ³JHH, ³JHF | |

| CHF₂ | 5.7 – 6.1 | tt | ²JHF ≈ 56 Hz, ³JHH ≈ 4 Hz | |

| ¹³C | Cyclopropyl CH₂ | 5 – 15 | - | - |

| Cyclopropyl CH | 20 – 30 | - | - | |

| NCH₂ | 45 – 55 | t | ²JCF | |

| CHF₂ | 110 – 120 | t | ¹JCF ≈ 240 Hz | |

| ¹⁹F | CHF₂ | -90 – -125 | dt | ²JFH ≈ 56 Hz, ³JFH ≈ 15 Hz |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), the molecular formula can be unequivocally determined.

For this compound (C₅H₉F₂N), the calculated monoisotopic mass is 121.0703 Da. HRMS analysis would verify this exact mass in the form of the protonated molecular ion [M+H]⁺ at m/z 122.0781.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns, which provide structural confirmation. For aliphatic amines, the predominant fragmentation pathway is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. scripps.edulibretexts.orgmiamioh.edu

Expected fragmentation pathways include:

Alpha-cleavage: Loss of an ethyl radical from the cyclopropyl ring, or loss of a C₂H₂F₂ radical. The most characteristic fragmentation for N-alkyl cyclopropylamines is often the loss of the alkyl substituent or fragmentation of the cyclopropyl ring itself. researchgate.net